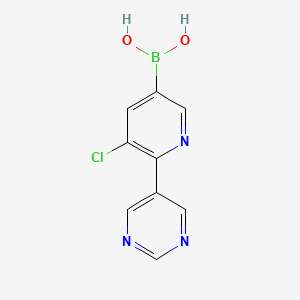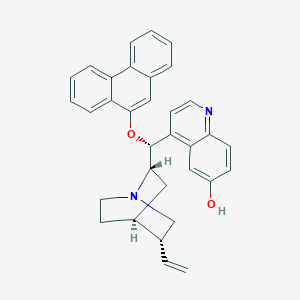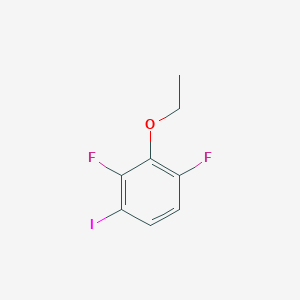
2-Ethoxy-1,3-difluoro-4-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1,3-difluoro-4-iodobenzene: is an organic compound with the molecular formula C8H7F2IO and a molecular weight of 284.04 g/mol . It is a colorless liquid that is soluble in organic solvents such as ethanol and ether . This compound is used in various fields, including organic synthesis and chemical research.
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethoxy-1,3-difluoro-4-iodobenzene can be synthesized through several methods. One common method involves the reaction of phenetole with iodine and boron trifluoride . Another method utilizes a microreactor system composed of a membrane dispersion tube and a delay loop, allowing for continuous synthesis at temperatures of -40°C and -20°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced microreactor systems to ensure high-quality and efficient production. These systems provide better control over reaction conditions, leading to higher yields and purity .
化学反応の分析
Types of Reactions: 2-Ethoxy-1,3-difluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogenation and other substitution reactions due to the presence of iodine and fluorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Halogenation: Iodine and boron trifluoride are commonly used reagents for halogenation reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
2-Ethoxy-1,3-difluoro-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Chemical Research:
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a pharmaceutical intermediate.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethoxy-1,3-difluoro-4-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms in the compound allows it to participate in various chemical reactions, influencing its reactivity and effects. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
類似化合物との比較
1-Ethoxy-2,3-difluoro-4-iodobenzene: This compound has a similar structure but differs in the position of the ethoxy group.
4-Iodo-2,3-difluorophenetole: Another similar compound with slight variations in its chemical structure.
Uniqueness: 2-Ethoxy-1,3-difluoro-4-iodobenzene is unique due to its specific arrangement of ethoxy, fluorine, and iodine groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
CAS番号 |
943830-93-1 |
|---|---|
分子式 |
C8H7F2IO |
分子量 |
284.04 g/mol |
IUPAC名 |
2-ethoxy-1,3-difluoro-4-iodobenzene |
InChI |
InChI=1S/C8H7F2IO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3 |
InChIキー |
GHSYWJNLVLZFSX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1F)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


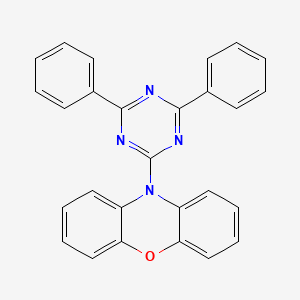
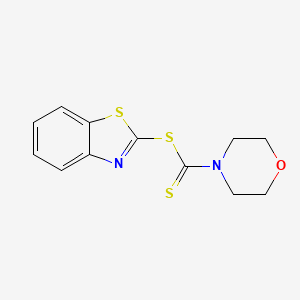
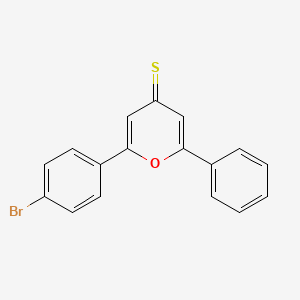
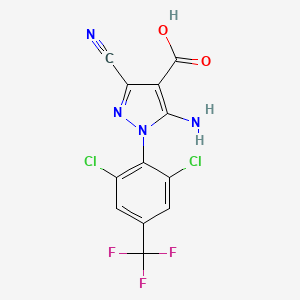
![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
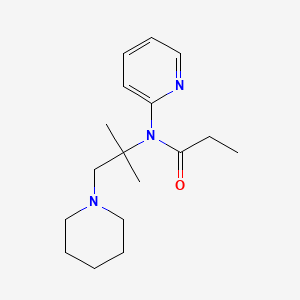
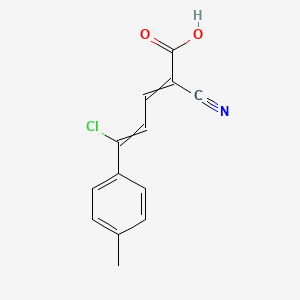
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
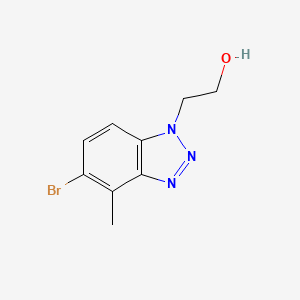
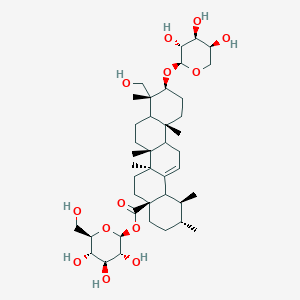
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)
![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
